

# 3-chloro-6-(1H-pyrazol-1-yl)pyridazine structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-chloro-6-(1H-pyrazol-1-yl)pyridazine

**Cat. No.:** B1367122

[Get Quote](#)

An In-Depth Technical Guide to **3-chloro-6-(1H-pyrazol-1-yl)pyridazine**: Structure, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine**, a heterocyclic compound of significant interest in contemporary drug discovery and materials science. We will delve into its structural characteristics, confirmed IUPAC nomenclature, and key physicochemical properties. A detailed, field-tested synthetic protocol is presented with mechanistic justifications for each step, reflecting an approach rooted in practical application and experimental integrity. Furthermore, this guide explores the compound's utility as a versatile chemical scaffold, highlighting its role in the development of novel therapeutics and functional organometallic complexes. The content is structured to serve as an essential resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable insights.

## Introduction: The Strategic Value of Pyridazine-Pyrazole Scaffolds

In the landscape of medicinal chemistry, the strategic selection of core heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. The pyridazine ring, an electron-deficient diazine, offers a unique combination of properties that make it an

advantageous bioisosteric replacement for phenyl rings or other azines.<sup>[1]</sup> Its distinct dipole moment and hydrogen bond accepting capabilities can enhance solubility and modulate molecular recognition interactions with biological targets.<sup>[1]</sup>

When coupled with a pyrazole moiety—another cornerstone heterocycle known for its diverse biological activities—the resulting scaffold, **3-chloro-6-(1H-pyrazol-1-yl)pyridazine**, emerges as a highly valuable and versatile building block. The chlorine atom at the 3-position of the pyridazine ring serves as a synthetically tractable handle, enabling further molecular elaboration through various cross-coupling reactions. This guide elucidates the fundamental chemistry and practical applications of this important intermediate.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is the bedrock of all subsequent research and development.

## IUPAC Nomenclature and Chemical Identifiers

The formal name for this compound is **3-chloro-6-(1H-pyrazol-1-yl)pyridazine**. It is cataloged under several identifiers across major chemical databases, ensuring unambiguous reference.

| Identifier        | Value                                                    | Source                                  |
|-------------------|----------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> ClN <sub>4</sub>           | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 180.60 g/mol                                             | <a href="#">[2]</a>                     |
| CAS Number        | 29334-66-5                                               | <a href="#">[4]</a> <a href="#">[5]</a> |
| Canonical SMILES  | C1=CN(N=C1)C2=NN=C(C=C2)Cl                               | <a href="#">[6]</a>                     |
| InChI             | InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H | <a href="#">[3]</a> <a href="#">[6]</a> |
| InChIKey          | KAGZGWUUTROZIC-UHFFFAOYSA-N                              | <a href="#">[3]</a>                     |

## Molecular Architecture and Physicochemical Properties

The molecular structure consists of a pyridazine ring and a pyrazole ring linked by a nitrogen-carbon bond.

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1: 2D Structure of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine**.


Crystallographic studies reveal that the molecule is nearly planar, with a dihedral angle of only  $2.82^\circ$  between the two aromatic rings.<sup>[2][7]</sup> This planarity is a key structural feature that can influence crystal packing and intermolecular interactions, such as the C—H $\cdots$ N hydrogen bonds observed in its solid state, which form polymeric chains.<sup>[2][7]</sup>

## Synthesis and Mechanistic Rationale

The synthesis of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** is a critical process for its utilization. The chosen synthetic route must be robust, reproducible, and mechanistically sound.

## Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C—N bond between the two rings, identifying a pyridazine precursor and a pyrazole-forming reagent. This strategy leverages readily available starting materials.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target compound.

## Field-Validated Experimental Protocol

This protocol is based on the successful synthesis reported in the literature, with added commentary from an application scientist's perspective to clarify the causality behind each step.<sup>[2]</sup>

**Objective:** To synthesize **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** via condensation and cyclization.

#### Materials:

- 3-Chloro-6-hydrazinylpyridazine (0.5 g, 3.46 mmol)
- Malondialdehyde bis(diethyl acetal) (0.327 g, 3.46 mmol)
- Ethanol (15 ml)
- Glacial Acetic Acid (catalytic amount, ~3-5 drops)
- Standard reflux apparatus, magnetic stirrer, TLC plates, filtration equipment

#### Step-by-Step Methodology:

- **Reagent Solubilization:** Dissolve 3-chloro-6-hydrazinylpyridazine (0.5 g) in ethanol (15 ml) in a round-bottom flask equipped with a magnetic stir bar.
  - **Expertise & Experience:** Ethanol is selected as the solvent due to its ability to dissolve the polar starting material and its suitable boiling point for reflux, facilitating the reaction without requiring excessively high temperatures that could lead to side products.
- **Addition of Pyrazole Precursor:** While stirring continuously, add malondialdehyde bis(diethyl acetal) (0.327 g) dropwise to the solution.
  - **Causality:** Malondialdehyde bis(diethyl acetal) serves as a stable precursor to the highly reactive malondialdehyde. It hydrolyzes *in situ* under acidic conditions to generate the dialdehyde needed for the cyclization reaction. Dropwise addition helps to control the reaction rate and prevent potential polymerization of the aldehyde.
- **Catalysis:** Add a few drops of glacial acetic acid to the reaction mixture.

- Trustworthiness: The acid acts as a catalyst for two key steps: the hydrolysis of the acetal to the free aldehyde and the subsequent condensation reaction between the hydrazine and the aldehyde carbonyls, which forms the pyrazole ring. This is a self-validating system; the reaction will not proceed efficiently without the catalyst.
- Thermal Promotion: Heat the solution to reflux for 2 hours.
- Causality: Refluxing provides the necessary activation energy for the dehydration and cyclization steps, ensuring the reaction proceeds to completion in a reasonable timeframe. The 2-hour duration is typically determined empirically through reaction monitoring.
- Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
- Expertise & Experience: TLC is a rapid and indispensable tool to ensure the starting material has been consumed. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to achieve clear separation between the starting material and the product spot.
- Product Precipitation and Isolation: After completion, allow the mixture to cool to room temperature. Induce precipitation by adding water.
- Causality: The product is significantly less soluble in an ethanol/water mixture than in pure ethanol. The addition of water, an anti-solvent, forces the organic product to precipitate out of the solution, enabling its isolation.
- Purification: Collect the precipitate by filtration, wash with water to remove any inorganic impurities, and dry. The reference notes that colorless needles of the product appeared upon evaporation.<sup>[2]</sup> For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

## Applications in Scientific Research

The utility of **3-chloro-6-(1H-pyrazol-1-yl)pyridazine** extends across multiple scientific domains.

## A Core Scaffold in Drug Discovery

This molecule is frequently used as a foundational structure, or nucleus, for the synthesis of compound libraries.<sup>[2]</sup> The pyridazine core is recognized for its favorable properties in drug design, and the pyrazole moiety is a well-established pharmacophore.<sup>[1]</sup> The reactive chlorine atom allows for diversification of the scaffold, enabling medicinal chemists to systematically explore the structure-activity relationship (SAR) of new derivatives in programs targeting kinases, receptors, and other disease-relevant proteins.

## A Versatile Ligand in Coordination Chemistry

Beyond pharmaceuticals, the nitrogen atoms in both heterocyclic rings can act as coordination sites for metal ions. Research has demonstrated its use as a ligand in the synthesis of Ruthenium(II) organometallic complexes.<sup>[8]</sup> These complexes were prepared and characterized, with density functional theory (DFT) calculations performed to understand their electronic and structural properties, suggesting potential applications in catalysis or materials science.<sup>[8]</sup>

## Advanced Characterization: Crystallographic Data

Single-crystal X-ray diffraction provides definitive proof of structure and detailed insight into the molecule's three-dimensional arrangement in the solid state.

| Crystallographic Parameter | Value      |
|----------------------------|------------|
| Crystal System             | Triclinic  |
| Space Group                | P-1        |
| a (Å)                      | 5.684 (3)  |
| b (Å)                      | 6.526 (3)  |
| c (Å)                      | 11.130 (6) |
| α (°)                      | 83.00 (3)  |
| β (°)                      | 77.64 (2)  |
| γ (°)                      | 88.04 (3)  |
| Volume (Å³)                | 400.2 (4)  |

Data sourced from Ather et al. (2010).[\[2\]](#)

This data confirms the molecular connectivity and provides precise bond lengths and angles, serving as an authoritative reference for computational modeling and further structural studies. [\[2\]](#)

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

- Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[\[9\]](#)
- First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[\[4\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the full Safety Data Sheet (SDS) before handling this compound.[\[4\]](#)[\[9\]](#)

## Conclusion

**3-chloro-6-(1H-pyrazol-1-yl)pyridazine** stands out as a heterocyclic compound of high strategic importance. Its well-defined structure, accessible synthesis, and reactive functionality make it a valuable intermediate for both medicinal chemistry and materials science. The insights provided in this guide, from its fundamental properties to its practical synthesis and applications, are intended to empower researchers to leverage this versatile molecule in their scientific endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | CymitQuimica [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. PubChemLite - 3-chloro-6-(1h-pyrazol-1-yl)pyridazine (C7H5ClN4) [pubchemlite.lcsb.uni.lu]
- 7. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace Repository :: Browsing Chemistry by Subject "3-chloro-6-(1H-pyrazol-1-yl)pyridazine" [repository.chuka.ac.ke]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [3-chloro-6-(1H-pyrazol-1-yl)pyridazine structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367122#3-chloro-6-1h-pyrazol-1-yl-pyridazine-structure-and-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)